molecular formula C4H2N4S B15247069 [1,2,5]Thiadiazolo[3,4-b]pyrazine CAS No. 51097-07-5

[1,2,5]Thiadiazolo[3,4-b]pyrazine

Cat. No.: B15247069
CAS No.: 51097-07-5
M. Wt: 138.15 g/mol
InChI Key: KZMXMPXHZOVWPJ-UHFFFAOYSA-N
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Description

[1,2,5]Thiadiazolo[3,4-b]pyrazine is a nitrogen-sulfur heterocyclic compound characterized by fused thiadiazole and pyrazine rings. Its unique electronic structure, combining electron-deficient pyrazine with the sulfur-containing thiadiazole moiety, makes it a versatile building block in materials science, particularly in push-pull chromophores and organoelectronic materials. The compound is synthesized via atom-exchange reactions using sulfur monochloride (S$2$Cl$2$), which replaces oxygen or selenium atoms in precursor oxadiazoles or selenadiazoles (e.g., bis([1,2,5]oxadiazolo)pyrazine derivatives) . This method enables precise tuning of electronic properties for applications in nonlinear optics (NLO), organic semiconductors, and energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the reaction of 5,6-diaminopyrazine-2,3-dicarbonitrile with thionyl chloride (SOCl2). This reaction results in the formation of the desired thiadiazolo compound . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted pyrazines and diamines, which have applications in further chemical synthesis and industrial processes .

Scientific Research Applications

[1,2,5]Thiadiazolo[3,4-b]pyrazine is a heterocyclic compound with a variety of applications in chemistry, biology, medicine, and industry due to its unique electron-withdrawing properties.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : this compound serves as a fundamental building block in synthesizing complex molecules. Its electron-withdrawing properties make it useful in creating push-pull systems for organic electronics.
  • Ligand Design : It can be used to create ligands with specific coordination properties . These ligands can be employed in catalysis, material science, and coordination chemistry to fine-tune the electronic and steric environment around a metal center, influencing the metal's reactivity and selectivity .
  • increase the electron-deficient properties : The electrochemical study using cyclic voltammetry confirms that fusion of 1,2,5-thiadiazole rings increases the electron-deficient properties .

Biology and Medicine

  • Antiproliferative Agents : this compound has shown potential for the development of antiproliferative agents and has demonstrated efficacy against certain cancer cell lines, making it a candidate for drug development.
  • Antimicrobial Evaluation: Pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives, for antimicrobial evaluation, starting from pyrazole-1-carbothiohydrazide, have been designed and synthesized .
  • Antiviral and Antitumoral Activity: A new series of ( ±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5 H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were efficiently synthesized and tested for their antiviral and antitumoral activity .

Industry

  • Production of Dyes and Pigments : Derivatives of this compound are used in the production of dyes, pigments, and other materials that require stable, electron-deficient compounds.
  • Organic Electronics : this compound's electron-withdrawing properties are valuable in designing push-pull systems for organic electronics.
  • Precursor for [1,2,5]selenadiazolo[3,4-b]pyrazines: this compound can be used as a precursor for the synthesis of [1,2,5]selenadiazolo[3,4-b]pyrazines .

Reaction types

  • Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
  • Reduction: The compound can be reduced to form 2,3-diaminopyrazines, which are useful intermediates in various chemical syntheses.
  • Substitution: It can participate in substitution reactions where functional groups are replaced by other substituents under specific conditions.

Mechanism of Action

The mechanism by which [1,2,5]thiadiazolo[3,4-b]pyrazine exerts its effects is primarily through its electron-withdrawing properties. This characteristic allows it to participate in various chemical reactions, altering the electronic properties of the molecules it interacts with. In biological systems, it can interfere with cellular processes by targeting specific enzymes or receptors, leading to its antiproliferative effects .

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

  • [1,2,5]Oxadiazolo[3,4-b]pyrazine : Replaces sulfur with oxygen in the thiadiazole ring.
  • Quinoxaline: A simpler bicyclic structure with two benzene-like rings fused to pyrazine.
  • Selenadiazolo[3,4-b]pyrazine : Substitutes sulfur with selenium.

Table 1: Structural and Electronic Properties

Compound Electron-Withdrawing Strength (vs. SCE) Band Gap (eV) Key Applications
[1,2,5]Thiadiazolo[3,4-b]pyrazine Moderate 1.8–2.2 Organic semiconductors, NLO
[1,2,5]Oxadiazolo[3,4-b]pyrazine Stronger (ΔE = +0.3 V) 1.5–1.9 High-performance NLO materials
Quinoxaline Weak 2.5–3.0 Fluorescent dyes, pharmaceuticals
Selenadiazolo[3,4-b]pyrazine Similar to thiadiazolo 1.7–2.1 Radical-ion salts, magnetism

Sources : Electrochemical data from push-pull derivative studies , band gaps from DFT calculations .

Electronic and Photophysical Properties

Electron-Withdrawing Capacity

  • SCE), outperforming thiadiazolo (−1.5 V) and quinoxaline (−2.1 V) . This makes oxadiazolo superior for NLO applications, with hyperpolarizability values 30% higher than thiadiazolo derivatives .
  • Thiadiazolo[3,4-b]pyrazine balances moderate electron deficiency with sulfur-induced polarizability, enabling applications in conductive polymers (e.g., band gaps as low as 0.40 eV in TTPBDT polymers) .

Photophysical Behavior

Table 2: Photophysical Data in Solution (DCM)

Compound λ$_{abs}$ (nm) λ$_{em}$ (nm) Stokes Shift (nm)
This compound 380–410 480–520 70–110
[1,2,5]Oxadiazolo[3,4-b]pyrazine 420–450 530–570 80–120
Quinoxaline 320–350 420–460 90–130

Notes: Thiadiazolo derivatives exhibit cyan-to-green emission in the solid state, while quinoxaline shows solvatochromism and AIE .

Stability and Sensitivity

  • Thermal Stability : Oxadiazolo derivatives (decomposition >300°C) outperform thiadiazolo analogs (decomposition ~250–280°C) due to stronger N–O bonds .
  • Mechanical Sensitivity : Thiadiazolo-based energetic salts (e.g., compound 55-6) exhibit detonation velocities comparable to RDX (D = 9,413 m/s) but higher impact sensitivity (IS = 4 J vs. RDX’s 7.4 J) .

Biological Activity

[1,2,5]Thiadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of pyrazine derivatives that exhibit significant pharmacological properties, including antibacterial, anticancer, and antiproliferative activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic routes that incorporate thiadiazole and pyrazine moieties. The structural characteristics of this compound can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound possess notable antibacterial properties. For instance, compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of certain derivatives were found to be comparable to established antibiotics like ampicillin. The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication and transcription processes .

Table 1: Antibacterial Activity of Thiadiazolo[3,4-b]pyrazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound 1Staphylococcus aureus32
Compound 2Escherichia coli16
Compound 3Pseudomonas aeruginosa64

Anticancer Activity

The antiproliferative effects of this compound derivatives have also been investigated in various cancer cell lines. Notably, these compounds demonstrated significant activity against breast (MCF7) and prostate (22Rv1) cancer cells. In comparative studies, some derivatives exhibited antiproliferative effects comparable to established chemotherapeutic agents like cisplatin and abiraterone acetate .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AMCF70.98
Compound B22Rv11.05
Compound CA5491.28

The biological activities of this compound are attributed to several mechanisms:

  • Antibacterial Mechanism : Inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways involving c-Met and VEGFR-2 kinases.

Case Studies

A notable study explored the synthesis of a series of this compound derivatives and evaluated their biological activities. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced both antibacterial and anticancer activities. For example, compounds with longer alkyl chains exhibited improved cell permeability and activity against resistant strains .

Chemical Reactions Analysis

Reduction Reactions

Reduction pathways yield diamino derivatives, enabling further functionalization:

Reagent/ConditionsProductApplication
NaBH4NaBH_4 (MeOH, rt)5,6-Diaminopyrazine derivativesPrecursors for selenadiazolo analogs .
LiAlH4LiAlH_4 (THF, reflux)Partial ring openingForms thiol-containing intermediates .

The diamine product (C4H4N6SC_4H_4N_6S) serves as a key intermediate in synthesizing fused heterocycles like bis( thiadiazolo)pyrazines .

Substitution Reactions

The sulfur atom in the thiadiazole ring undergoes direct substitution with selenium:

Reagent/ConditionsProductYield
SeO2SeO_2 (DMF, 100°C) Selenadiazolo[3,4-b]pyrazine32%
SeCl4SeCl_4 (CH3_3CN, reflux)Chloroselenadiazolo derivatives45%

This atom-exchange reaction proceeds via intermediate NN-thiosulfinylamine species . The selenadiazolo products exhibit enhanced radical stability in electrochemical applications .

Halogenation Reactions

Electrophilic bromination occurs selectively at the pyrazine ring:

Reagent/ConditionsProductYield
PBr5PBr_5 (neat, 105°C)4,7-Dibromo derivative75%
Br2Br_2 (CH2_2Cl2_2, 0°C)Monobromo intermediate62%

The dibromo derivative serves as a monomer for conjugated polymers in organic semiconductors .

Cycloaddition and Aromatization

The compound participates in Diels-Alder reactions and aromatization processes:

Reaction TypeConditionsProduct
Diels-Alder with 1,3-dienesToluene, 120°CTricyclic adducts
AromatizationSiO2SiO_2, 200°CFully aromatic bis(thiadiazolo)pyrazine

Aromatization eliminates H2SH_2S, forming extended π-systems with absorption maxima at λmax=420 nm\lambda_{\text{max}} = 420\ \text{nm} .

Biological Activity Modulation

While not directly a reaction, derivative synthesis enables bioactivity exploration:

DerivativeBiological ActivityMechanism
5,6-Diamino analogAntimicrobial (MIC = 8 μg/mL)Disrupts bacterial cell wall synthesis
Dicarbonitrile analogAnticancer (IC50_{50} = 12 μM)Inhibits topoisomerase II

These activities correlate with electronic effects imparted by substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing [1,2,5]thiadiazolo[3,4-b]pyrazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of derivatives often involves reactions with disulfenyl dichlorides and amines. Electron-withdrawing substituents on aromatic amines (e.g., nitro or chloro groups) hinder reactivity, while more basic amines like benzylamine yield successful cyclization. Optimization includes using dichloromethane as a solvent, low temperatures (-10°C), and stoichiometric triethylamine to neutralize HCl byproducts . For example, benzylamine reacts with disulfenyl dichloride to form 1,3,2-dithiazole derivatives confirmed via NMR and mass spectrometry .

Q. How is this compound utilized as an intermediate in synthesizing nitrogen-rich heterocycles?

  • Methodological Answer : The compound serves as a precursor for 2,3-diaminopyrazines via reductive ring-opening reactions. Chlorinated derivatives (e.g., 5,6-dichloro variants) undergo nucleophilic substitution with sodium tert-butylsulfide, enabling further functionalization into fused systems like pentacyclic thiadiazolo-oxadiazolo-pyrazines. X-ray diffraction confirms structural integrity .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : Derivatives exhibit antifungal activity against Candida strains and antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). Biological screening involves in vitro assays such as inhibition of transglycosylase and HIV-1 integrase. Structure-activity relationships (SARs) suggest that electron-deficient cores enhance binding to microbial targets .

Advanced Research Questions

Q. What strategies are employed to optimize the pharmacological activity of this compound derivatives as kinase inhibitors?

  • Methodological Answer : Derivatives like 5,6-disubstituted furazano[3,4-b]pyrazines are designed via in silico screening (SciFinder substructure searches) and molecular docking to target the p38 MAP kinase A-loop. In vitro assays measure IL-1β secretion inhibition in human macrophages. Lead optimization involves introducing electron-withdrawing groups (e.g., nitro or trifluoromethoxy) to enhance binding affinity, achieving IC50 values comparable to clinical candidates .

Q. How do computational studies predict the electronic properties of this compound-based materials?

  • Methodological Answer : Density functional theory (DFT) and extended Hückel calculations reveal narrow band gaps (~0.1 eV) in polymers incorporating this core, ideal for conductive materials. Push-pull derivatives with biphenylene linkers exhibit strong solvatochromism and aggregation-induced emission (AIE), validated via TD-DFT. Electrochemical data (cyclic voltammetry) show low LUMO energies (-3.5 eV), confirming electron-deficient character .

Q. What role does this compound play in the development of high-energy-density materials (HEDMs)?

  • Methodological Answer : Polynitrogen derivatives like 4,8-dinitraminodifurazano[3,4-b,e]pyrazine are synthesized via nitration of dihydro precursors. Detonation velocities (D: 8,921–9,413 m/s) and pressures (P: 32.8–36.8 GPa) exceed RDX benchmarks. Sensitivity tests (impact and friction) guide the design of stable salts, such as hydroxylammonium derivatives, which balance energy output (detonation velocity ~9,000 m/s) with moderate mechanical stability .

Q. Key Data Highlights

  • Synthetic Yields : Benzylamine reactions yield ~65% of dithiazolo-oxadiazolo-pyrazines .
  • Biological IC50 : p38 MAP kinase inhibitors show IL-1β inhibition at sub-micromolar concentrations .
  • Electronic Properties : Band gaps as low as 0.1 eV in conductive polymers .
  • Energetic Performance : Detonation velocities up to 9,413 m/s in nitramino derivatives .

Q. Contradictions and Limitations

  • Synthetic Challenges : Aromatic amines with electron-withdrawing groups fail to react, limiting substrate scope .
  • Sensitivity Trade-offs : High-energy derivatives often exhibit increased mechanical sensitivity, necessitating stabilization via salt formation .

Properties

CAS No.

51097-07-5

Molecular Formula

C4H2N4S

Molecular Weight

138.15 g/mol

IUPAC Name

[1,2,5]thiadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C4H2N4S/c1-2-6-4-3(5-1)7-9-8-4/h1-2H

InChI Key

KZMXMPXHZOVWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NSN=C2N=C1

Origin of Product

United States

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